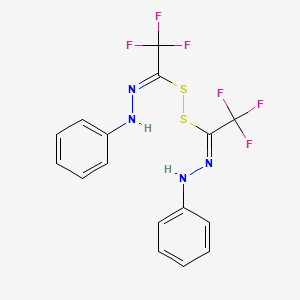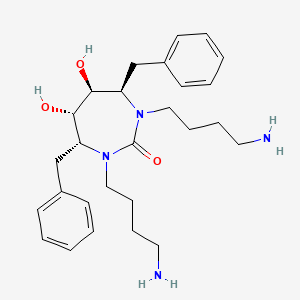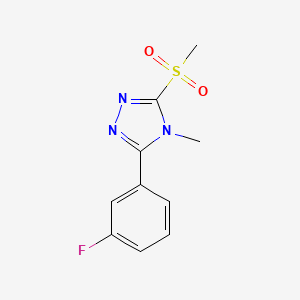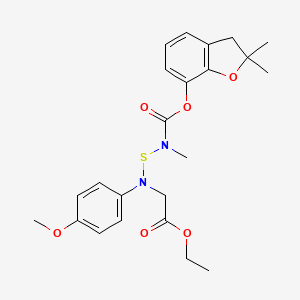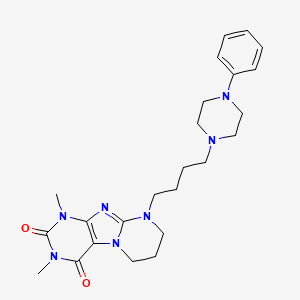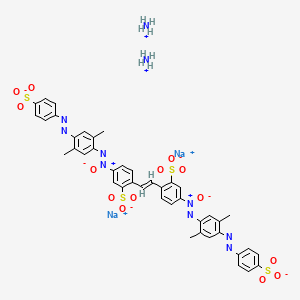
4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2'-disulphonic acid, ammonium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt involves multiple steps. The process typically starts with the diazotization of 2,5-dimethylaniline, followed by coupling with 4-sulphophenylamine. The resulting azo compound is then subjected to azoxy formation under controlled conditions. The final product is obtained by sulphonation and subsequent neutralization with ammonium and sodium salts.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various substrates in chemical reactions where it acts as a dye or indicator. The pathways involved often include electron transfer processes that lead to color changes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid
- 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, sodium salt
Uniqueness
The ammonium sodium salt variant of this compound is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly useful in applications where these properties are critical.
Properties
CAS No. |
93904-54-2 |
|---|---|
Molecular Formula |
C42H40N10Na2O14S4 |
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
diazanium;disodium;5-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H36N8O14S4.2H3N.2Na/c1-25-21-39(27(3)19-37(25)45-43-31-9-15-35(16-10-31)65(53,54)55)47-49(51)33-13-7-29(41(23-33)67(59,60)61)5-6-30-8-14-34(24-42(30)68(62,63)64)50(52)48-40-22-26(2)38(20-28(40)4)46-44-32-11-17-36(18-12-32)66(56,57)58;;;;/h5-24H,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);2*1H3;;/q;;;2*+1/p-2/b6-5+,45-43?,46-44?,49-47?,50-48?;;;; |
InChI Key |
QWXQZGQBLZPCAZ-AIVMUTABSA-L |
Isomeric SMILES |
CC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)

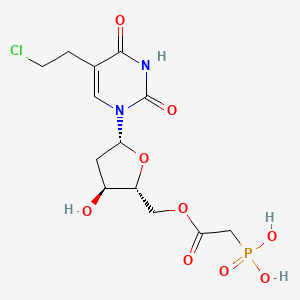

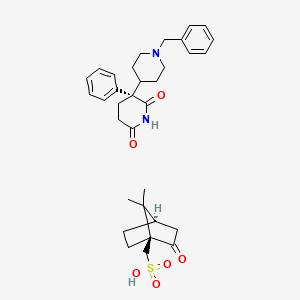
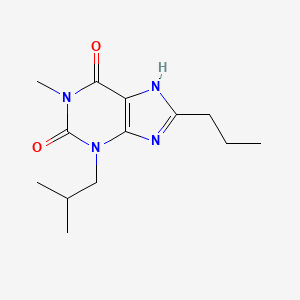
![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)
